
2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, with an imino group and a phenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with an appropriate imine precursor. One common method is the condensation reaction between N-methylbenzenesulfonamide and benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The imino group may also play a role in binding to target proteins, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbenzenesulfonamide: Lacks the imino and phenyl groups, making it less versatile in terms of chemical reactivity.
Benzaldehyde: Contains the phenyl group but lacks the sulfonamide functionality.
Sulfanilamide: A simpler sulfonamide with a primary amine group instead of the imino group.
Uniqueness
2-(imino(phenyl)methyl)-N-methylbenzenesulfonamide is unique due to the presence of both the imino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler sulfonamides or imines.
Propriétés
Numéro CAS |
79848-22-9 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
2-(benzenecarboximidoyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-16-19(17,18)13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
Clé InChI |
FEAMUAJBSQUFRM-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=CC=C1C(=N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


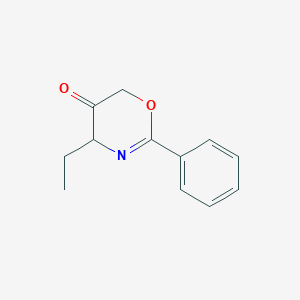
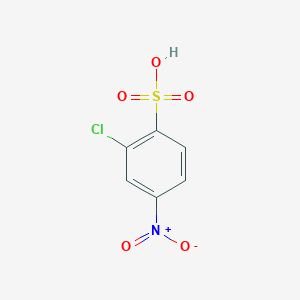

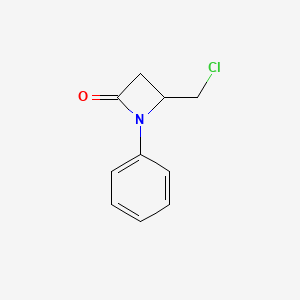
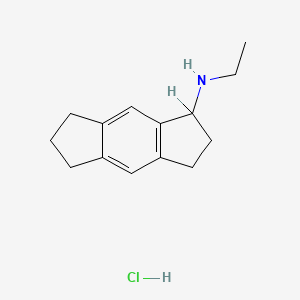

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
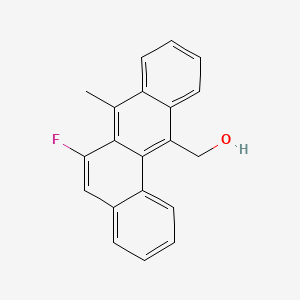
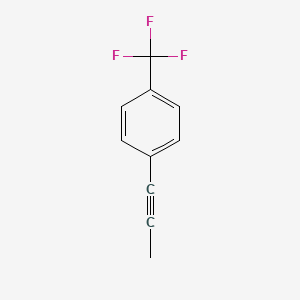

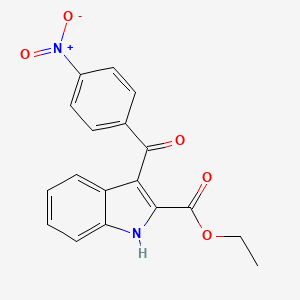
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
